molecular formula C10H8N2O4 B11715752 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11715752
M. Wt: 220.18 g/mol
InChI Key: BKILQXYASJSOAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Finally, these derivatives are hydrolyzed in a 30% NaOH aqueous solution to produce the desired acid .

Chemical Reactions Analysis

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-6-9(10(15)16)7-3-1-2-4-12(7)11-6/h1-4H,5H2,(H,13,14)(H,15,16)

InChI Key

BKILQXYASJSOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)CC(=O)O)C(=O)O

Origin of Product

United States

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